[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid involves several steps. One common method starts with the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones are then further reacted with appropriate reagents to introduce the amino and acetic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating, refluxing, and the use of desiccants like calcium chloride .
Chemical Reactions Analysis
Types of Reactions
[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thieno[2,3-d]pyrimidine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving proteomics and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity and potential anticancer properties.
Uniqueness
[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-5-6(2)17-11-9(5)10(12-4-8(15)16)13-7(3)14-11/h4H2,1-3H3,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYUXBPGZCUXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NCC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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